![molecular formula C7H14ClNO2 B2522518 (1S,5R,6S,7R)-2-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride CAS No. 2418595-23-8](/img/structure/B2522518.png)
(1S,5R,6S,7R)-2-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as azabicyclo[3.2.1]octanes . These are organic compounds containing a bicyclic structure of a three-member ring fused to a cyclohexane, resulting in a total of eight atoms, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is based on a bicyclic system with a three-membered ring fused to a cyclohexane . It contains a total of 35 bonds; 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in the molecule. In general, diols (compounds with two hydroxyl groups) can undergo a variety of reactions, including acting as nucleophiles and being oxidized to different carbonyl-containing functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of two hydroxyl groups in a molecule can significantly affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Diastereoselective Synthesis
One significant application involves the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives via the Aza-Prins reaction, showcasing a pathway towards asymmetric synthesis of complex molecules (Mahía et al., 2017).
Supramolecular Chemistry
Research also delves into the supramolecular aggregation of hydroxycarboxylic acid derivatives, demonstrating how the conformation of hydroxymethyl groups influences the dimensionality of supramolecular structures via hydrogen bonding, providing insights into the role of molecular architecture in constructing one- or two-dimensional supramolecular assemblies (Foces-Foces et al., 2005).
Photocycloaddition Reactions
The intramolecular photocycloaddition of unsaturated isoquinuclidines to synthesize 2-azatetracyclo[4.0.0.(4,9)0(7,10)]decanes and 3-azatetracyclo[6.1.1.0.(2,7)0(5,9)]decanes represents another application, highlighting the chemical reactivity of azabicyclooctane derivatives under photochemical conditions to form thermally stable structures (Choi & White, 2004).
Host-Guest Chemistry
Additionally, studies on host-guest complexation of bicyclic azoalkanes by beta-cyclodextrin reveal the effects of substituent modifications on the kinetics and thermodynamics of complexation, offering a framework for understanding molecular recognition processes that are fundamental in developing drug delivery systems and sensors (Zhang et al., 2002).
Synthetic Routes to Natural Products
Furthermore, there's research on efficient synthetic routes towards natural products, such as the facile total synthesis of pheromones like frontalin and brevicomins through PtCl4 catalyzed hydroalkoxylation reaction, underscoring the chemical versatility of azabicyclooctane derivatives in synthesizing biologically active compounds (Lee et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(1S,5R,6S,7R)-2-azabicyclo[3.2.1]octane-6,7-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-4-1-2-8-5(3-4)7(6)10;/h4-10H,1-3H2;1H/t4-,5+,6+,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSZXWGQWVHPZ-BZUDZRPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1C(C2O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2C[C@@H]1[C@@H]([C@@H]2O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2522435.png)
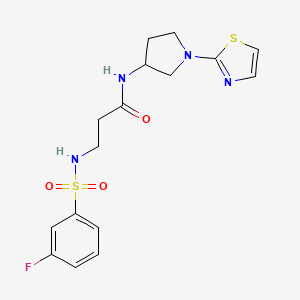
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2522438.png)
![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2522439.png)
![2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2522445.png)
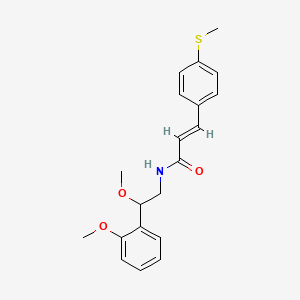
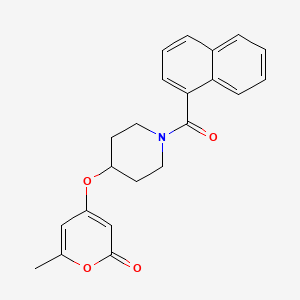
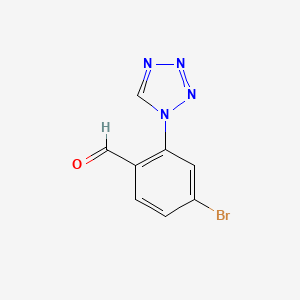
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522451.png)
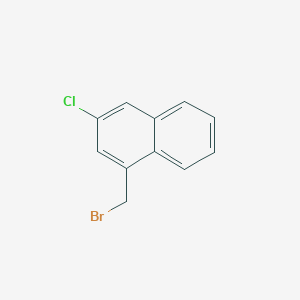
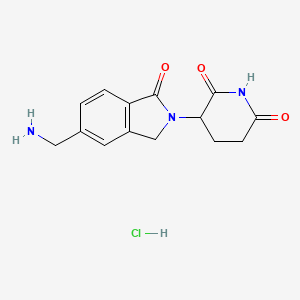
![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)
![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B2522456.png)
![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)